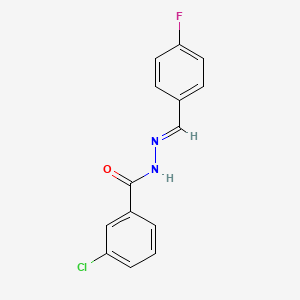![molecular formula C15H10Cl2N2O2 B5567454 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, also known as DPX-E9636, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential applications as a therapeutic agent. This compound belongs to the class of oxadiazoles, which are a group of heterocyclic compounds that have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Anticancer and Antidiabetic Applications
- Anticancer and Antidiabetic Properties: A study by (Shankara et al., 2022) investigated derivatives of 1,3,4-oxadiazoles for their potential as anticancer and antidiabetic agents. The study synthesized a series of new derivatives and explored their biological activities. These compounds exhibited significant anticancer and antidiabetic effects, indicating the potential of 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole derivatives in these areas.
Antioxidant Properties
- Antioxidant Activity: Research by (Shehzadi et al., 2018) highlighted the antioxidant potential of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. This compound demonstrated significant antioxidant activity in various assays, suggesting its potential in abrogating oxidation and inducing endogenous defence systems.
Corrosion Inhibition
- Corrosion and Biocorrosion Control: (Rochdi et al., 2014) investigated the use of 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives for controlling corrosion and biocorrosion in brass in simulated cooling water. The study found these compounds to be effective inhibitors, indicating their potential application in industrial settings to protect against corrosion.
Antimicrobial Applications
- Antimicrobial Evaluation: A study by (JagadeeshPrasad et al., 2015) explored the synthesis of new Mannich bases bearing 1,3,4-oxadiazoline ring systems. These compounds were evaluated for their antimicrobial activities, revealing promising results against various microbial strains.
Antibacterial Activity
- Antibacterial Properties: In research by (Parameshwar et al., 2017), novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole derivatives were synthesized and tested for their antibacterial activity. This study indicates the potential of such compounds in the development of new antibacterial agents.
Antifungal Evaluation
- Antifungal Activity: A paper by (Nimbalkar et al., 2016) focused on the synthesis and antifungal evaluation of 1,3,4-oxadiazole derivatives. The study demonstrated the potential of these compounds as antifungal agents, with promising activity against various pathogenic fungal strains.
Cytotoxicity and Molecular Docking Studies
- Cytotoxicity and Tubulin Inhibition: Research by (Ahsan et al., 2017) synthesized new series of 1,3,4-oxadiazoles and evaluated their cytotoxicity. The study highlighted their potential as tubulin inhibitors, contributing to their cytotoxic effects, making them candidates for cancer treatment research.
Stability and Chromatographic Determination
- Stability Analysis: A study by (Shehzadi et al., 2018) developed a chromatographic method to determine the stability of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. This research contributes to understanding the compound's stability under various conditions, important for its practical applications.
Propriétés
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-7-13(12(17)8-11)20-9-14-18-15(19-21-14)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIODOWWJAYQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)
![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)
![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)
![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5567418.png)
![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)


![5-nitro-N'-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5567462.png)
![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)
![(1S*,5R*)-6-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)
![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)